2-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile
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Overview
Description
2-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a trifluoromethyl group, a benzenesulfonyl group, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonylation: The benzenesulfonyl group is added through a sulfonylation reaction, typically using benzenesulfonyl chloride in the presence of a base.
Coupling with Pyridine: The final step involves coupling the piperidine intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 2-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: A simpler compound with a trifluoromethyl group attached to a pyridine ring.
N-(4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl)piperidine: Another compound featuring a piperidine ring and a trifluoromethyl group.
Uniqueness
2-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S/c20-19(21,22)16-2-1-3-17(11-16)29(26,27)25-8-5-14(6-9-25)13-28-18-10-15(12-23)4-7-24-18/h1-4,7,10-11,14H,5-6,8-9,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLMFPJWDWWSKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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